Bienvenue dans la boutique en ligne BenchChem!

L-778123 dihydrochloride

Protein Prenylation Ras Signaling Enzyme Inhibition

L-778123 dihydrochloride is the critical dual FPTase/GGPTase-I inhibitor for Ki-Ras oncogenesis research. Unlike FTase-selective analogs, its dual inhibition completely blocks Ki-Ras prenylation, overcoming intrinsic resistance mechanisms. This compound is essential for definitive phenotypic assessment in Ki-Ras-driven models and is the evidence-backed tool for radiosensitization studies, supported by clinical trial safety data.

Molecular Formula C22H22Cl3N5O
Molecular Weight 478.8 g/mol
CAS No. 183499-56-1
Cat. No. B1674099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-778123 dihydrochloride
CAS183499-56-1
SynonymsL778123;  L-778123;  L 778123;  L778,123;  L-778,123;  L 778,123 2HCl;  L-778123 dihydrochloride
Molecular FormulaC22H22Cl3N5O
Molecular Weight478.8 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl
InChIInChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H
InChIKeyXNGJWEBJQJQXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-778123 Dihydrochloride (CAS 183499-56-1): A Dual FPTase/GGPTase-I Inhibitor for Farnesyltransferase Research


L-778123 dihydrochloride is a peptidomimetic small molecule that functions as a dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase type I (GGPTase-I) [1]. It is a synthetic compound developed by Merck Research Laboratories, characterized by an imidazole-containing scaffold [2]. This compound is primarily utilized as a research tool to investigate protein prenylation pathways, particularly in the context of Ras-mediated oncogenesis, and is not intended for therapeutic use [1].

Why L-778123 Dihydrochloride Cannot Be Substituted with Generic Farnesyltransferase Inhibitors for Ki-Ras-Driven Research


Farnesyltransferase (FTase) inhibitors represent a diverse class with critical differences in isoform selectivity and dual-inhibition capabilities. Generic substitution is not viable because the majority of FTase inhibitors, such as Tipifarnib and Lonafarnib, are selective for FTase alone and fail to inhibit the alternative prenylation of Ki-Ras by geranylgeranyltransferase type I (GGPTase-I) [1]. This limitation renders them ineffective in models where Ki-Ras is the dominant oncogenic driver. In contrast, L-778123 was specifically developed as a dual FPTase/GGPTase-I inhibitor to overcome this resistance mechanism, enabling the complete blockade of Ki-Ras prenylation [1]. The critical differentiation lies in its ability to engage both enzymatic targets, a feature not shared by its closest commercial analogs. Therefore, selecting L-778123 is essential for experiments designed to interrogate Ki-Ras-specific signaling or to compare the pharmacodynamic effects of dual versus single FTase inhibition.

L-778123 Dihydrochloride: Quantified Differentiation Against Closest Farnesyltransferase Inhibitor Analogs


Dual FTase/GGTase-I Inhibition vs. FTase-Selective Agents for Ki-Ras Blockade

L-778123 dihydrochloride is a dual FPTase/GGPTase-I inhibitor, whereas the clinically evaluated compounds Tipifarnib (R115777) and Lonafarnib (SCH 66336) are selective for FPTase [1]. While Tipifarnib exhibits potent FTase inhibition (IC50 = 0.6 nM), it does not inhibit GGPTase-I [1]. In contrast, L-778123 inhibits GGPTase-I with an IC50 of 98 nM, in addition to its potent FTase inhibition (IC50 = 2 nM) . This dual activity is functionally critical because Ki-Ras, a key oncogene, can undergo alternative prenylation by GGPTase-I when FTase is inhibited, leading to therapeutic resistance. The GGPTase-I inhibitory activity of L-778123 allows it to achieve complete inhibition of Ki-Ras prenylation, a pharmacodynamic effect not attainable with FTase-selective inhibitors [2].

Protein Prenylation Ras Signaling Enzyme Inhibition

Superior Cellular Potency in HDJ2 Prenylation Inhibition vs. GGPTase-I Dual Inhibitor FGTI-2734

While both L-778123 and FGTI-2734 are described as dual FTase/GGTase-I inhibitors, their cellular potencies differ markedly. In PSN-1 pancreatic tumor cells, L-778123 inhibits the prenylation of the FTase substrate HDJ2 with an EC50 of 92 nM [1]. In contrast, FGTI-2734 exhibits an IC50 of 250 nM against FTase in enzymatic assays, a value 125-fold less potent than L-778123's FTase IC50 of 2 nM [2]. Although direct cellular EC50 data for FGTI-2734 on HDJ2 is not available in the compared source, the substantial difference in enzymatic potency strongly suggests L-778123 will achieve more robust target engagement at lower concentrations in cellular models.

Cellular Pharmacodynamics Pancreatic Cancer Prenylation Assay

Combination Synergy with Doxorubicin in Solid Tumor Cell Lines

L-778123 exhibits weak single-agent cytotoxicity but demonstrates significant synergy with the chemotherapeutic agent doxorubicin in solid tumor cell lines. In an MTT assay, L-778123 alone showed an IC50 >100 µM in both A549 and HT-29 cells [1]. However, when combined with doxorubicin, the IC50 of doxorubicin was reduced to 1.52 µM in A549 cells and 1.72 µM in HT-29 cells [1]. This represents a >65-fold enhancement in doxorubicin potency, quantified by the reduction in its effective concentration [2].

Combination Therapy Cytotoxicity Lung Cancer Colon Cancer

In Vivo Target Engagement in a Canine Model

The in vivo pharmacodynamic activity of L-778123 was assessed in a canine model. Following a 7-day continuous infusion at 50 mg/kg/day, L-778123 inhibited the prenylation of the FTase substrate HDJ2 and produced measurable levels of unprenylated Rap1A, a GGPTase-I substrate, at 5% in peripheral blood mononuclear cells (PBMCs) [1]. While a direct comparator study with another dual inhibitor in the same model is not available, this data provides a quantitative benchmark for in vivo target engagement that is superior to many FTase-selective inhibitors, which often fail to show significant GGPTase-I inhibition in vivo [2].

In Vivo Pharmacology Pharmacodynamics Large Animal Model

Distinct Binding Modes in FTase and GGTase-I Active Sites

Crystallographic analysis reveals that L-778123 adopts different binding modes when inhibiting FTase versus GGTase-I, a feature that distinguishes it from other dual inhibitors. In FTase, L-778123 is competitive with the protein substrate, whereas in GGTase-I, it is competitive with the lipid substrate geranylgeranyl pyrophosphate (GGPP), and its binding is synergized by tetrahedral anions like sulfate [1]. This mechanistic differentiation is supported by co-crystal structures (PDB: 1S63, 1S64) and provides a structural rationale for its dual inhibition profile. In contrast, the binding modes of other dual inhibitors like FGTI-2734 have not been resolved to this level of detail [2].

Structural Biology Enzyme Mechanism Drug Design

L-778123 Dihydrochloride (CAS 183499-56-1): Key Research Scenarios Requiring This Specific Dual Inhibitor


Investigating Ki-Ras-Driven Oncogenesis and Resistance Mechanisms

For studies focused on cancers harboring Ki-Ras mutations, L-778123 dihydrochloride is the essential tool compound. Its dual FPTase/GGPTase-I inhibition is required to completely block Ki-Ras prenylation, a critical post-translational modification. This overcomes the inherent resistance mechanism observed with FTase-selective inhibitors like Tipifarnib, which allow Ki-Ras to be alternatively prenylated by GGPTase-I [1]. This compound enables researchers to definitively assess the phenotypic consequences of complete Ki-Ras pathway blockade in vitro and in vivo.

Preclinical Radiosensitization Studies in Solid Tumor Models

L-778123 dihydrochloride is the appropriate reagent for preclinical experiments examining the radiosensitizing effects of protein prenylation inhibition. Clinical trial data established that L-778123, at a dose of 280 mg/m2/day, can be safely combined with radiotherapy and demonstrated local tumor responses in patients with non-small cell lung cancer (NSCLC) and head and neck cancer [2]. For researchers aiming to recapitulate or expand upon these findings in cell culture or xenograft models, L-778123 is the evidence-backed compound of choice, as its safety and pharmacodynamic profile in this context have been characterized.

Mechanistic Studies of Prenylation-Dependent Signaling Pathways

L-778123 dihydrochloride is a critical probe for dissecting the distinct biological roles of farnesylation versus geranylgeranylation. Its well-characterized enzymatic potencies (IC50 2 nM for FPTase, 98 nM for GGPTase-I) and defined cellular EC50s for substrate prenylation (HDJ2 EC50 = 92 nM; Rap1A EC50 = 6,760 nM) allow for precise titration of target inhibition [3]. This quantitative understanding is essential for experiments aimed at delineating the contribution of each prenylation pathway to specific cellular phenotypes, such as cytoskeletal organization, cell cycle progression, or apoptosis.

Structural Biology and Drug Design of Prenyltransferase Inhibitors

The availability of high-resolution co-crystal structures (PDB: 1S63, 1S64) makes L-778123 an ideal starting point or reference compound for structural biology and medicinal chemistry projects focused on prenyltransferase enzymes [4]. The detailed understanding of its dual binding modes—competitive with protein substrate in FTase and competitive with lipid substrate in GGTase-I—provides a unique structural framework for the rational design of novel inhibitors with improved selectivity or dual-targeting profiles. This level of structural characterization is not available for many other dual inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-778123 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.